Low CYP3A4 Inhibition Liability
3,4-Difluorobenzenesulfonamide exhibits minimal inhibition of CYP3A4, a major drug-metabolizing enzyme, with an IC50 > 50,000 nM in a fluorometric assay using BFC substrate in human liver microsomes [1]. This contrasts sharply with known CYP3A4 inhibitors such as ketoconazole (IC50 ≈ 15–80 nM) and erythromycin (IC50 ≈ 30–50 µM), positioning 3,4-difluorobenzenesulfonamide as a low-risk building block for minimizing off-target metabolic interactions in lead optimization [2].
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | >50,000 nM |
| Comparator Or Baseline | Ketoconazole (15–80 nM) and erythromycin (30,000–50,000 nM) |
| Quantified Difference | > 625-fold lower potency than ketoconazole; > 1-fold lower than erythromycin |
| Conditions | Fluorometric assay using BFC substrate in human liver microsomes |
Why This Matters
Low CYP3A4 inhibition reduces the probability of drug-drug interactions, making 3,4-difluorobenzenesulfonamide a safer choice for building blocks in polypharmacy contexts or for compounds intended for chronic administration.
- [1] BindingDB. (n.d.). BDBM50386879 (CHEMBL2048486). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386879 View Source
- [2] Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. View Source
